

# Serelaxin (Recombinant Human Relaxin-2): A Technical Guide to its Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Serelaxin**, a recombinant form of human relaxin-2, is a pleiotropic peptide hormone with significant therapeutic potential, particularly in the context of acute heart failure and fibrotic diseases. This technical guide provides an in-depth overview of the structure, function, and signaling mechanisms of **serelaxin**, intended for researchers, scientists, and professionals in drug development.

## **Molecular Structure of Serelaxin**

**Serelaxin** is a 6 kDa peptide hormone with a heterodimeric structure, analogous to insulin. It consists of an A-chain and a B-chain, linked by two inter-chain disulfide bonds, with an additional intra-chain disulfide bond within the A-chain. This intricate structure is crucial for its biological activity.

Primary and Secondary Structure: Human relaxin-2 is composed of a 24-amino acid A-chain and a 29-amino acid B-chain. The B-chain contains a critical receptor-binding motif, characterized by two arginine residues (Arg13 and Arg17) located on the same face of an alpha-helix. These residues are essential for high-affinity binding to its cognate receptor, RXFP1.



Tertiary and Quaternary Structure: The three-dimensional conformation of **serelaxin**, determined by X-ray crystallography and NMR spectroscopy, reveals an insulin-like fold. While it shares structural homology with insulin, there are significant differences in the terminal regions of the B-chain. In crystalline form, **serelaxin** can exist as a dimer, though the monomeric form is fully active.

# **Physiological Functions and Mechanism of Action**

**Serelaxin** exerts a wide range of physiological effects primarily through its interaction with the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor. Its functions are multifaceted, encompassing vasodilation, anti-inflammatory, anti-fibrotic, and direct cardiac and renal effects.

## **Vasodilatory Effects**

**Serelaxin** is a potent vasodilator, contributing to its therapeutic efficacy in acute heart failure. This effect is mediated by multiple signaling pathways:

- Nitric Oxide (NO) Pathway: **Serelaxin** stimulates the expression and activity of endothelial nitric oxide synthase (eNOS), leading to increased production of NO, a potent vasodilator.[1]
- Cyclic AMP (cAMP) Pathway: Binding of serelaxin to RXFP1 activates adenylyl cyclase, increasing intracellular cAMP levels. This leads to protein kinase A (PKA) activation and subsequent vasodilation.[1]
- Endothelin System Modulation: **Serelaxin** upregulates the expression of the endothelin B receptor, which can contribute to vasodilation. It is also thought to inhibit the vasoconstrictor effects of angiotensin II and endothelin.[2][3]

## **Anti-Fibrotic Activity**

A key therapeutic action of **serelaxin** is its ability to inhibit and even reverse tissue fibrosis. This is achieved through several mechanisms:

• Inhibition of TGF-β/Smad Signaling: **Serelaxin** effectively downregulates the transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis. It achieves this



by reducing the phosphorylation of Smad2 and Smad3, key downstream effectors of TGF- $\beta$ . [4][5]

- Modulation of Extracellular Matrix (ECM) Turnover: Serelaxin influences the balance of ECM deposition and degradation by:
  - Decreasing the expression of collagens (Type I and III) and tissue inhibitors of metalloproteinases (TIMPs).[4][6]
  - Increasing the expression and activity of matrix metalloproteinases (MMPs), such as
    MMP-1, MMP-2, and MMP-9, which are responsible for breaking down excess ECM.[4][6]
- Inhibition of Myofibroblast Differentiation: Serelaxin prevents the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen production in fibrotic tissues.[4]

## **Anti-Inflammatory Effects**

**Serelaxin** exhibits significant anti-inflammatory properties, which contribute to its organ-protective effects. It has been shown to:

- Reduce the infiltration of inflammatory cells, such as macrophages and neutrophils, into injured tissues.
- Decrease the expression of pro-inflammatory cytokines and chemokines.
- Inhibit the activation of the NF-kB signaling pathway, a key regulator of inflammation.[7]

### **Cardiac and Renal Effects**

**Serelaxin** has direct beneficial effects on the heart and kidneys:

- Cardiac: It improves cardiac output and reduces cardiac filling pressures. Studies have also suggested it can increase the calcium sensitivity of cardiac myofilaments, enhancing contractility without increasing energy expenditure.[2]
- Renal: Serelaxin increases renal blood flow and the glomerular filtration rate, contributing to improved kidney function.[3]



# **Signaling Pathways**

The diverse physiological effects of **serelaxin** are mediated through a complex network of intracellular signaling pathways initiated by its binding to the RXFP1 receptor.





Click to download full resolution via product page



Figure 1: **Serelaxin** Signaling Pathways. This diagram illustrates the major signaling cascades activated by **serelaxin** upon binding to its receptor, RXFP1, leading to its diverse physiological effects.

# **Quantitative Data Summary**

The following tables summarize key quantitative data related to the structure and function of **serelaxin**.

**Table 1: Receptor Binding and Functional Potency** 

| Parameter                 | Value       | Cell/System                                      | Reference |
|---------------------------|-------------|--------------------------------------------------|-----------|
| Binding Affinity (pKi)    | 9.19 ± 0.13 | HEK293T cells expressing RXFP1                   | [8]       |
| cAMP Accumulation (pEC50) |             |                                                  |           |
| HUVECs                    | 9.1 ± 0.4   | Human Umbilical Vein<br>Endothelial Cells        | [6]       |
| HUVSMCs                   | 9.6 ± 0.4   | Human Umbilical Vein<br>Smooth Muscle Cells      | [6]       |
| HUASMCs                   | 9.0 ± 0.3   | Human Umbilical<br>Artery Smooth Muscle<br>Cells | [6]       |

**Table 2: Effects on Extracellular Matrix Components** 



| Target                       | Effect           | Fold/Percent<br>Change                              | Cell Type                                      | Reference |
|------------------------------|------------------|-----------------------------------------------------|------------------------------------------------|-----------|
| MMP-2 Activity               | Increased        | ~3-fold                                             | Human Umbilical<br>Vein Smooth<br>Muscle Cells | [6]       |
| Increased                    | ~2-fold          | Human Cardiac<br>Fibroblasts                        | [6]                                            |           |
| Increased                    | ~1.2 to 1.5-fold | Human Umbilical<br>Vein/Artery<br>Endothelial Cells | [6]                                            |           |
| MMP-9 Activity               | Increased        | ~2-fold                                             | Human Umbilical<br>Vein Smooth<br>Muscle Cells | [6]       |
| Increased                    | ~2-fold          | Human Cardiac<br>Fibroblasts                        | [6]                                            |           |
| Collagen I/III<br>Expression | Decreased        | Not specified                                       | Rat Cardiac<br>Fibroblasts                     | [4]       |
| TIMP-2<br>Expression         | Decreased        | Not specified                                       | Rat Cardiac<br>Fibroblasts                     | [4]       |

**Table 3: Clinical Trial Data (RELAX-AHF)** 



| Endpoint                               | Serelaxin<br>Group | Placebo Group | Hazard Ratio<br>(95% CI) / p-<br>value | Reference |
|----------------------------------------|--------------------|---------------|----------------------------------------|-----------|
| 180-Day All-<br>Cause Mortality        | 7.3%               | 11.3%         | HR: 0.63 (0.41-<br>0.96); p=0.02       | [9]       |
| 180-Day<br>Cardiovascular<br>Mortality | 6.0%               | 9.5%          | HR: 0.62 (0.39-<br>0.98); p=0.028      | [9]       |
| Worsening Heart<br>Failure (Day 5)     | 6.9%               | 7.7%          | HR: 0.89 (0.75-<br>1.07); p=0.19       | [10]      |
| Change in NT-<br>proBNP (Day 2)        | -39.8%             | -27.6%        | p=0.002                                | [1]       |
| Change in<br>Troponin T (Day<br>14)    | +0.2%              | +40.3%        | p=0.042                                | [1]       |
| Change in<br>Creatinine (Day<br>2)     | -0.8%              | +5.8%         | p=0.002                                | [1]       |

# **Experimental Protocols**

Detailed methodologies for key experiments cited in the study of **serelaxin** are provided below.

# **Radioligand Binding Assay for RXFP1**

This protocol is adapted from standard radioligand binding assay procedures.





Click to download full resolution via product page



Figure 2: Radioligand Binding Assay Workflow. This diagram outlines the key steps involved in a radioligand binding assay to determine the affinity of **serelaxin** for its receptor, RXFP1.

#### Methodology:

- Membrane Preparation:
  - HEK293 cells stably expressing human RXFP1 are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
  - The homogenate is centrifuged at a low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
  - The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
  - The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

#### • Binding Reaction:

- In a 96-well plate, the membrane preparation is incubated with a fixed concentration of radiolabeled serelaxin (e.g., <sup>125</sup>I-serelaxin).
- For competition binding assays, increasing concentrations of unlabeled serelaxin are added.
- The reaction is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.
- Separation and Detection:
  - The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
  - The filters are washed with ice-cold buffer to remove unbound radioligand.
  - The radioactivity retained on the filters is measured using a scintillation counter.



#### • Data Analysis:

- Non-specific binding is determined in the presence of a high concentration of unlabeled serelaxin.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The data is analyzed using non-linear regression to determine the dissociation constant (Kd) or the inhibitory constant (Ki).

# In Vitro Cardiac Fibroblast to Myofibroblast Differentiation Assay

This protocol describes a method to assess the anti-fibrotic effect of **serelaxin** by measuring the differentiation of cardiac fibroblasts into myofibroblasts.





#### Click to download full resolution via product page

Figure 3: Myofibroblast Differentiation Assay Workflow. This flowchart details the experimental procedure to evaluate the inhibitory effect of **serelaxin** on TGF- $\beta$ 1-induced cardiac fibroblast differentiation.

#### Methodology:

• Cell Culture:



- Primary cardiac fibroblasts are isolated from adult rat ventricles and cultured in DMEM supplemented with 10% fetal bovine serum.
- Induction of Differentiation:
  - Once the cells reach confluence, they are serum-starved for 24 hours.
  - Differentiation into myofibroblasts is induced by treating the cells with TGF-β1 (e.g., 10 ng/mL) for 48-72 hours.
- Serelaxin Treatment:
  - Cells are co-treated with TGF-β1 and various concentrations of serelaxin to assess its inhibitory effect.
- Analysis of Differentiation:
  - $\circ$  Immunofluorescence Staining: Cells are fixed and stained for alpha-smooth muscle actin ( $\alpha$ -SMA), a marker of myofibroblast differentiation. The percentage of  $\alpha$ -SMA positive cells is quantified.
  - $\circ$  Western Blotting: Cell lysates are analyzed by Western blotting to quantify the expression levels of  $\alpha$ -SMA and collagen type I.
  - Quantitative PCR (qPCR): RNA is extracted from the cells, and the expression of fibrotic genes (e.g., COL1A1, ACTA2) is measured by qPCR.

## Conclusion

Serelaxin is a promising therapeutic agent with a well-defined structure and a complex mechanism of action that targets multiple pathological pathways involved in cardiovascular and fibrotic diseases. Its ability to induce vasodilation, inhibit fibrosis and inflammation, and exert protective effects on the heart and kidneys underscores its potential for a range of clinical applications. This technical guide provides a comprehensive overview of the current understanding of serelaxin, offering a valuable resource for researchers and drug development professionals in the field. Further research to fully elucidate its signaling pathways and long-term effects will continue to refine its therapeutic applications.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. End-organ protective effect of serelaxin in patients hospitalized for heart failure: Results of the biomarker substudy of Relaxin in Acute Heart Failure-2 (RELAX-AHF-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of serelaxin in subgroups of patients with acute heart failure: results from RELAX-AHF PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serelaxin inhibits differentiation and fibrotic behaviors of cardiac fibroblasts by suppressing ALK-5/Smad2/3 signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serelaxin alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serelaxin for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time examination of cAMP activity at relaxin family peptide receptors using a BRET-based biosensor PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic treatment with serelaxin mitigates adverse remodeling in a murine model of ischemic heart failure and modulates bioactive sphingolipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relaxin and Extracellular Matrix Remodeling: Mechanisms and Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Serelaxin (Recombinant Human Relaxin-2): A Technical Guide to its Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13411825#serelaxin-recombinant-human-relaxin-2-structure-and-function]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com